Neurokinin A (4-10), nle(10)-
Overview
Description
Neurokinin A (4-10), nle(10)- is a neurologically active peptide translated from the pre-protachykinin gene. It has many excitatory effects on mammalian nervous systems and on the mammalian inflammatory and pain responses .
Synthesis Analysis
A structure-activity study of the Neurokinin A (4-10) fragment was performed to investigate the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK (2) receptor in human colon circular muscle . Two series of [Nle 10 ]NKA (4–10) analogs were synthesized to investigate the significance of a putative β-turn in the receptor-ligand interaction and the effect of hindered rotation in the Φ, χ 1 and χ 2 dihedral angle space of the crucially important Phe 6 .Molecular Structure Analysis
The molecular structure of Neurokinin A (4-10), nle(10)- has been studied extensively. The steric requirements of binding [Nle 10 ]NKA (4–10) to NK-2 receptor were studied by introducing conformationally constrained amino acid analogs into its sequence . The analog possessing only an ( R )-Gly 8 {ANC-2}Leu 9 constraint, had the same binding affinity as that of the parent peptide .Chemical Reactions Analysis
The chemical reactions of Neurokinin A (4-10), nle(10)- have been analyzed in the context of its binding to the NK-2 receptor. The rank order of potency of the other analogs showed a cumulative effect of different structural modifications in decreasing the binding affinity .Mechanism of Action
Safety and Hazards
The safety data sheet for Neurokinin A (4-10), nle(10)- advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions for research on Neurokinin A (4-10), nle(10)- could involve further investigation into its structure-activity relationship, particularly the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK (2) receptor . Additionally, more research could be done to understand its mechanism of action and its effects on the mammalian nervous system and inflammatory and pain responses .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMRFLAHRMRHGI-WTWMNNMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911878 | |
Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110863-33-7 | |
Record name | Neurokinin A (4-10), nle(10)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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